N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound. It features a pyrrole ring substituted with cyano and methyl groups, an imidazole ring, and a thioether linkage to an acetamide group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of Substituents: The cyano and methyl groups can be introduced via electrophilic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized separately and then linked to the pyrrole ring through a thioether bond.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the pyrrole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of the pyrrole and imidazole rings, along with the specific substituents, gives N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H15N5OS |
---|---|
Molecular Weight |
289.36 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H15N5OS/c1-8-9(2)16-12(10(8)6-14)17-11(19)7-20-13-15-4-5-18(13)3/h4-5,16H,7H2,1-3H3,(H,17,19) |
InChI Key |
AFHYOIVYZCRMOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC=CN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.